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molecular formula C6H10N2O2 B1598364 4-NITRO-4-METHYLVALERONITRILE CAS No. 16507-00-9

4-NITRO-4-METHYLVALERONITRILE

Cat. No. B1598364
M. Wt: 142.16 g/mol
InChI Key: NBEZXTYDFSHDFX-UHFFFAOYSA-N
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Patent
US06664412B2

Procedure details

Acrylonitrile (6.0 g, 113 mmol), 2-nitropropane (12.0 g, 135 mmol) and hexadecyltrimethyl ammonium chloride (2.0 g) were stirred in a 0.1N aqueous sodium hydroxide solution (200 ml) overnight at room temperature. The layers were separated and the aqueous layer was extracted twice with methylene chloride (50 ml). The combined organic layer was washed with saturated brine (30 ml). The solvent was evaporated and the residue was dried to give oily 4-methyl-4-nitrovaleronitrile (10.4 g, 73 mmol, yield 64.6%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[N+:5]([CH:8]([CH3:10])[CH3:9])([O-:7])=[O:6]>[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[OH-].[Na+]>[CH3:9][C:8]([N+:5]([O-:7])=[O:6])([CH3:10])[CH2:3][CH2:2][C:1]#[N:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
12 g
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Name
Quantity
2 g
Type
catalyst
Smiles
[Cl-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with methylene chloride (50 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated brine (30 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried

Outcomes

Product
Name
Type
product
Smiles
CC(CCC#N)(C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 73 mmol
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 64.6%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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